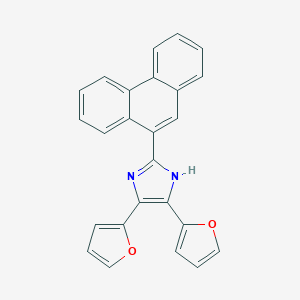![molecular formula C17H14O3S B288936 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one, also known as PSMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSMC belongs to the class of chromenone derivatives and has been found to exhibit significant biological activity.
Wirkmechanismus
The mechanism of action of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the inhibition of the cell cycle and the induction of apoptosis in cancer cells. 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to target the DNA replication machinery, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects:
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been found to exhibit significant biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions that can be explored with regards to 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one research. One potential direction is the development of novel 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's potential applications in other areas, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the underlying mechanisms of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one's activity and to identify potential drug targets.
Synthesemethoden
The synthesis of 7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one involves the reaction of 7-methoxy-4-hydroxy-2H-chromen-2-one with phenylsulfanyl acetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. It has been found to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C17H14O3S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
7-methoxy-4-(phenylsulfanylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H14O3S/c1-19-13-7-8-15-12(9-17(18)20-16(15)10-13)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
BCHXAJAINJLQAL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



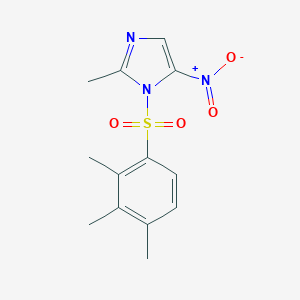
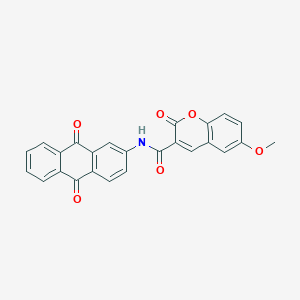
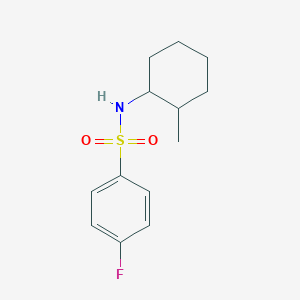
![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)
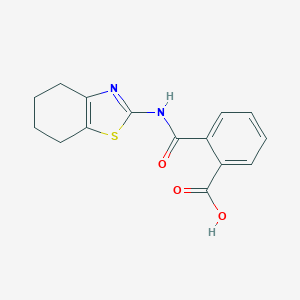
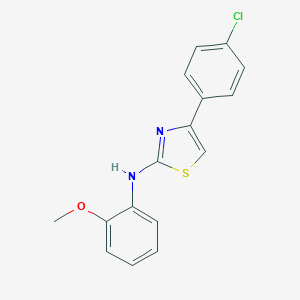
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)
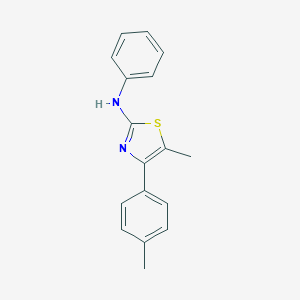
![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
